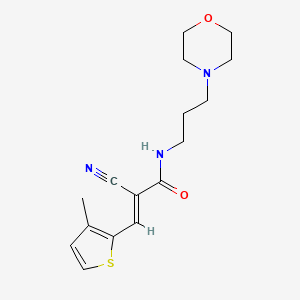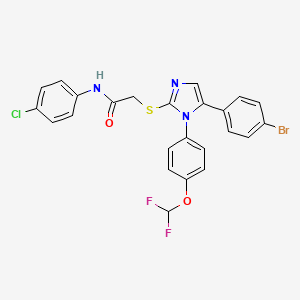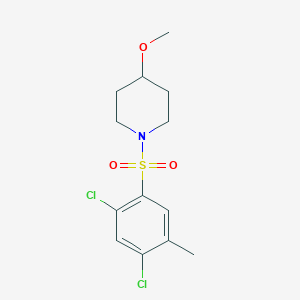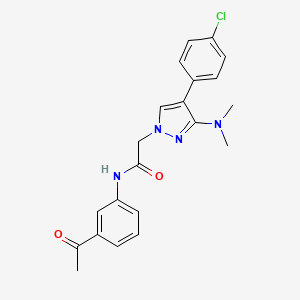
(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation of Novel Derivatives
A study by Perković et al. (2016) focused on synthesizing novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives showed promising activity against breast carcinoma MCF-7 cell line, suggesting potential applications in developing anticancer therapeutics (Perković et al., 2016).
Antagonistic Effects on Receptors
Research by Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. This compound demonstrated potential therapeutic effects for various psychiatric disorders associated with stress or hyperarousal states, showcasing the importance of quinazoline derivatives in neuropsychiatric disorder research (Bonaventure et al., 2015).
Investigation into Adenosine Receptor Affinity
The study by van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. This research contributes to understanding the interaction between quinazoline derivatives and adenosine receptors, potentially informing the development of drugs targeting cardiovascular diseases and cancer (van Muijlwijk-Koezen et al., 2000).
Synthesis and Physicochemical Properties
An investigation by Pandey et al. (2008) on tetrahydro‐quinazoline derivatives involved reactions that have potential applications in the synthesis of compounds with central nervous system (CNS) and cardiovascular system (CVS) effects. This research highlights the versatility of quinazoline derivatives in synthesizing compounds with potential therapeutic applications (Pandey et al., 2008).
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research demonstrates the potential of quinazoline derivatives in developing treatments for neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one", "2-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product, (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
899972-82-8 |
分子式 |
C19H20N4O3 |
分子量 |
352.394 |
IUPAC名 |
1-(2-methoxyphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H20N4O3/c1-3-12-23-17(13-8-4-5-9-14(13)21-19(23)25)22-18(24)20-15-10-6-7-11-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,20,22,24) |
InChIキー |
SISMMLTUWQNAPC-OQKWZONESA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)


![2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512245.png)
![methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2512246.png)
![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2512251.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)


![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2512261.png)
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}benzoic acid](/img/structure/B2512263.png)